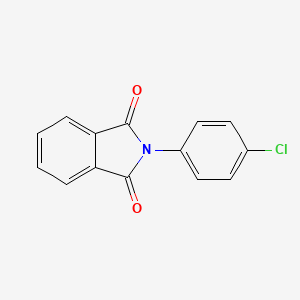

N-(4-Chlorophenyl)phthalimide

Description

Significance of N-Substituted Phthalimides in Medicinal Chemistry and Materials Science

The versatility of the phthalimide (B116566) structure lies in the ability to substitute various groups at the nitrogen atom, leading to a vast library of N-substituted phthalimides with diverse properties. These compounds are generally lipophilic and neutral, which allows them to readily cross biological membranes, a key feature for pharmacologically active molecules. researchgate.nettandfonline.com

In medicinal chemistry , N-substituted phthalimides have garnered substantial attention for their broad spectrum of biological activities. rsc.org Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic agents. rsc.orgresearchgate.netusp.br The therapeutic potential of this class of compounds is exemplified by drugs like thalidomide (B1683933), lenalidomide, and apremilast, which are used to treat conditions ranging from myeloma to psoriasis. rsc.orgtandfonline.com The anti-inflammatory effects of some phthalimide derivatives are attributed to their ability to inhibit the production of nitric oxide (NO), a key molecule in various inflammatory processes. nih.gov

In materials science , phthalimide derivatives are valued for their applications in polymers, agrochemicals, and dyes. rsc.org Their inherent thermal stability and specific chemical reactivity make them useful in the production of high-performance polymers and as pre-vulcanization inhibitors in the rubber industry. rsc.orgsphinxsai.com Furthermore, certain derivatives have been investigated as building blocks for organic solar cells and field-effect transistors. rsc.org

Overview of N-(4-Chlorophenyl)phthalimide within Contemporary Phthalimide Research

This compound is an N-substituted derivative distinguished by the presence of a 4-chlorophenyl group attached to the nitrogen of the phthalimide core. ontosight.ai Its molecular formula is C₁₄H₈ClNO₂. chemsrc.comnih.gov This specific substitution confers distinct physicochemical properties that have made it a subject of interest in various research studies. ontosight.ai

Typically synthesized via the condensation reaction of phthalic anhydride (B1165640) with 4-chloroaniline (B138754), this compound serves as a representative example of the N-arylphthalimide subclass. ontosight.aismolecule.com Research has explored its potential biological activities, including cytotoxic, antibacterial, and antifungal effects. ontosight.ai Studies have also investigated its anti-inflammatory and hypolipidemic properties. For instance, one study highlighted that this compound significantly decreased plasma cholesterol and triglyceride levels in mice. researchgate.net Another investigation noted its ability to reduce carrageenan-induced edema, a common model for inflammation. usp.brresearchgate.net

The compound's chemical properties and biological activities are a direct result of its hybrid structure, combining the phthalimide moiety with a halogenated phenyl ring. ontosight.ai This makes it a valuable molecule for structure-activity relationship (SAR) studies, helping researchers understand how specific structural modifications influence biological outcomes.

Physicochemical and Characterization Data

Below are tables detailing the key physicochemical properties and spectral data for this compound, compiled from various research sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₈ClNO₂ | chemsrc.comfishersci.pt |

| Molecular Weight | 257.67 g/mol | chemsrc.comfishersci.pt |

| Melting Point | 194-196 °C | chemsrc.com |

| Density | 1.4 g/cm³ | chemsrc.com |

| LogP | 2.99 | chemsrc.com |

| Boiling Point | 434.0 °C at 760 mmHg | chemsrc.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Source(s) |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.94 (dd, J = 5.4, 3.1 Hz, 2H), 7.79 (dd, J = 5.5, 3.1 Hz, 2H), 7.48 - 7.44 (m, 4H) | rsc.org |

| IR (KBr) | 1787, 1712, 1610, 1554, 1495, 1388 cm⁻¹ | researchgate.net |

| UV (Methanol) | λmax 288, 222, and 241 nm | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHKQJWODBAIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224452 | |

| Record name | Phthalimide, N-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7386-21-2 | |

| Record name | 2-(4-Chlorophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7386-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007386212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Chlorophenyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Chlorophenyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Chlorophenyl)phthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTJ8PKK88P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 4 Chlorophenyl Phthalimide and Its Analogs

Conventional Synthetic Approaches to N-(4-Chlorophenyl)phthalimide

Conventional methods for the synthesis of N-substituted phthalimides, including the target compound this compound, have long been established in the field of organic chemistry. These methods are characterized by their reliability and straightforward reaction pathways.

Imide Bond Formation via Condensation Reactions (e.g., Phthalic Anhydride (B1165640) and 4-Chloroaniline)

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-chloroaniline (B138754). researchgate.net This reaction proceeds through a two-step mechanism. The initial step involves a nucleophilic attack of the amino group of 4-chloroaniline on one of the carbonyl carbons of phthalic anhydride. This leads to the formation of an intermediate phthalamic acid. In the subsequent step, intramolecular cyclization via dehydration, typically facilitated by heating in a solvent such as acetic acid, yields the final imide product, this compound. researchgate.net

The general reaction scheme is as follows:

Phthalic Anhydride + 4-Chloroaniline → Phthalamic Acid Intermediate → this compound + Water

Traditional procedures often involve refluxing the reactants in glacial acetic acid. proquest.com The use of catalysts like sulphamic acid at elevated temperatures (e.g., 110 °C) can also facilitate this transformation, often resulting in high yields ranging from 86-98%. researchgate.net

| Reactants | Solvent | Catalyst/Conditions | Yield |

|---|---|---|---|

| Phthalic Anhydride, 4-Chloroaniline | Glacial Acetic Acid | Reflux | High |

| Phthalic Anhydride, Primary Amines | Acetic Acid | 10% Sulphamic Acid, 110 °C | 86-98% |

Classical Preparations of N-Substituted Phthalimides

Beyond the direct condensation of anhydrides and amines, classical preparations of N-substituted phthalimides include the renowned Gabriel synthesis. While primarily a method for synthesizing primary amines, its core chemistry involves the formation of an N-substituted phthalimide (B116566) intermediate. vedantu.combyjus.com In this method, phthalimide is first deprotonated with a base like potassium hydroxide (B78521) to form a nucleophilic potassium phthalimide. This salt then reacts with an alkyl halide in a nucleophilic substitution reaction (SN2) to yield an N-alkylphthalimide. vedantu.combyjus.com Although the Gabriel synthesis is traditionally used for alkylamines, the underlying principle of forming the N-substituted phthalimide is a cornerstone of classical organic synthesis.

Another classical approach involves the reaction of phthalimide with an alkyl or aryl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). iu.edu This method, a modification of the Gabriel synthesis, provides a versatile route to a wide range of N-substituted phthalimides.

Advanced Catalytic and Metal-Free Synthetic Strategies

In recent years, significant advancements have been made in the development of more sophisticated and efficient methods for the synthesis of N-substituted phthalimides. These modern strategies often employ transition metal catalysts or organocatalysts, and some even proceed under metal-free conditions, offering milder reaction conditions and broader functional group tolerance.

Palladium-Catalyzed [4+1] Cycloaddition Reactions for Phthalimide Formation

An innovative approach to N-substituted phthalimides involves a palladium-catalyzed [4+1] cycloaddition reaction. rsc.orgresearchgate.net This method utilizes 2-iodo-N-phenylbenzamides and a difluorocarbene precursor. In this catalytic cycle, the difluorocarbene acts as a carbonyl source, leading to the formation of the phthalimide ring system. This reaction is significant as it constructs one C-C bond, one C-N bond, and a C=O bond in a single, one-pot operation. researchgate.net This advanced strategy showcases the power of transition-metal catalysis in forging complex heterocyclic structures from readily available starting materials.

L-Proline Catalysis in the Synthesis of N-Aryl Phthalimides

Organocatalysis has emerged as a powerful tool in modern organic synthesis, and the use of L-proline for the synthesis of N-aryl phthalimides is a prime example. This method involves the reaction of phthalic acid with aryl amines in the presence of a catalytic amount of L-proline. researchgate.net A key advantage of this approach is the mild reaction conditions, often proceeding at room temperature in a solvent like ethanol, and providing excellent yields of the desired N-aryl phthalimide products. researchgate.net The use of a biocompatible and readily available amino acid as a catalyst makes this a green and attractive synthetic alternative.

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Phthalic Acid, Aryl Amines | L-Proline | Ethanol | Room Temperature | Excellent |

Metal-Free Denitrogenative Cyanation Pathways Utilizing 1,2,3-Benzotriazin-4(3H)-ones

A novel and efficient metal-free approach for the synthesis of N-aryl and N-alkyl phthalimide derivatives utilizes 1,2,3-benzotriazin-4(3H)-ones as starting materials. acs.orgacs.orgnih.gov This reaction proceeds through a denitrogenative cyanation pathway, where trimethylsilyl (B98337) cyanide (TMSCN) serves as the cyanide source. acs.orgnih.gov This method is operationally simple, scalable, and demonstrates high functional group tolerance, affording a diverse range of phthalimide derivatives in good to excellent yields. acs.org The reaction is believed to proceed via a benzyne (B1209423) intermediate, showcasing a modern metal-free strategy for the construction of the phthalimide core. researchgate.net

Nano-Cu2O-Catalyzed One-Pot Multicomponent Cascade Cyanation-Annulation-Aminolysis Reactions

An efficient and environmentally benign approach for the synthesis of N-substituted phthalimide derivatives involves a one-pot, three-component cascade reaction catalyzed by nano-copper(I) oxide (nano-Cu2O). rsc.org This methodology utilizes readily available starting materials: a 2-halobenzoic acid, trimethylsilyl cyanide as a cyanide source, and a primary amine, such as 4-chloroaniline, to produce the corresponding N-aryl phthalimide.

The reaction proceeds in water, a green solvent, and is notable for being free of carbon monoxide gas, which is often required in other carbonylation reactions. The nano-Cu2O catalyst is inexpensive and demonstrates high efficiency without the need for any additives. The process involves a cascade of reactions: cyanation of the 2-halobenzoic acid, followed by an annulation (ring formation) and subsequent aminolysis with the amine to form the final imide product. This one-pot transformation is characterized by its operational simplicity and tolerance of a wide range of functional groups on the amine substrate, affording the desired phthalimide derivatives in moderate to excellent yields. rsc.org

Table 1: Key Features of Nano-Cu2O-Catalyzed Synthesis of N-Aryl Phthalimides

| Feature | Description |

| Catalyst | Nano-Copper(I) Oxide (nano-Cu2O) |

| Reactants | 2-Halobenzoic Acid, Trimethylsilyl Cyanide, Primary Amine |

| Solvent | Water |

| Key Advantages | One-pot reaction, CO-free, Environmentally benign, Commercially available reagents, Inexpensive catalyst, Wide functional group tolerance |

| Reaction Type | Multicomponent Cascade Cyanation-Annulation-Aminolysis |

Visible-Light-Induced Metal-/Photocatalyst-Free C-H Bond Imidation of Arenes

A novel and direct method for the formation of N-aryl phthalimides is the intermolecular C-H bond imidation of arenes, which can be achieved under visible-light irradiation without the need for a metal or a photocatalyst. nih.gov This reaction directly couples an arene, such as chlorobenzene, with phthalimide.

The process utilizes simple and readily available reagents: phthalimide, (diacetoxyiodo)benzene (B116549) as an oxidant, and molecular iodine. nih.gov The reaction is conducted at ambient temperature, making it an energy-efficient method. Mechanistic studies suggest that the reaction proceeds through a radical-mediated aromatic substitution pathway, initiated by the photolysis of N-iodophthalimide, which is formed in situ. nih.gov This protocol has been successfully applied to a variety of substrates, demonstrating its potential for the synthesis of a diverse range of N-aryl phthalimides with high yields. nih.gov

Table 2: Components of the Visible-Light-Induced C-H Imidation of Arenes

| Component | Role |

| Arene | Substrate (e.g., Chlorobenzene) |

| Phthalimide | Imide Source |

| (Diacetoxyiodo)benzene | Oxidant |

| Molecular Iodine | Iodine Source |

| Visible Light | Energy Source for Radical Initiation |

| Key Features | Metal-free, Photocatalyst-free, Ambient temperature, Direct C-N bond formation |

Ruthenium-Catalyzed Selective C-H Bond Hydroxylation of Cyclic Imides

While not a direct synthesis of the this compound core structure, ruthenium-catalyzed C-H bond hydroxylation represents a method for the functionalization of such pre-formed cyclic imides. This reaction introduces a hydroxyl group onto the aromatic ring of the N-aryl substituent.

In a different synthetic approach, phthalimide derivatives can be synthesized via a ruthenium(II)-catalyzed C-H activation of synthetically useful amides with isocyanates. nih.gov This method proceeds through the insertion of a cycloruthenated species into the C-N multiple bond of the isocyanate. This versatile route has been applied to the synthesis of various phthalimides, including those with heteroaromatic substituents. nih.gov

Palladium-Catalyzed Regioselective Synthesis of Substituted Biaryl Amides from Phthalimides

Palladium catalysis offers a versatile platform for the synthesis of N-substituted phthalimides through aminocarbonylation of aryl halides. This process provides an alternative to traditional methods that often require harsh conditions. A notable advancement in this area is the use of formic acid and carbodiimides as a source of carbon monoxide in situ, thus avoiding the handling of toxic CO gas. nih.govchemistryviews.org

The reaction involves the palladium-catalyzed coupling of an aryl halide, a primary amine, and the in situ generated carbon monoxide. This methodology has been shown to be efficient for the preparation of a variety of amides and N-substituted phthalimides. nih.gov The catalytic system typically consists of a palladium salt, such as palladium(II) acetate, and a suitable ligand. chemistryviews.org

It is important to distinguish this synthetic method from the palladium-catalyzed decarbonylative arylation of N-substituted phthalimides, which is a reaction that starts with a phthalimide to produce ortho-substituted biarylamides. The aminocarbonylation method, in contrast, produces the phthalimide structure.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of N-aryl phthalimides.

A promising green approach for the synthesis of N-aryl phthalimides is the use of Deep Eutectic Solvents (DESs) as both the solvent and catalyst. ijsrset.com DESs are mixtures of compounds that have a significantly lower melting point than their individual components. They are often biodegradable, non-toxic, and inexpensive. For instance, a DES composed of potassium carbonate and glycerol (B35011) can be used for the catalyst-free synthesis of various N-aryl phthalimides. ijsrset.com This method offers clean reaction conditions, short reaction times, and quantitative yields. ijsrset.com

The sustainability of this process can be further enhanced by utilizing concentrated solar radiation (CSR) as the energy source. The synthesis of N-phenyl phthalimide from aniline (B41778) and phthalic anhydride has been successfully demonstrated using a choline (B1196258) chloride-urea based DES under CSR. This photo-thermochemical reaction proceeds rapidly, often within minutes, and represents a significant saving in time and energy compared to conventional heating methods. The use of a clean and renewable energy source like solar radiation, combined with a green solvent system, makes this a highly attractive and sustainable route for the synthesis of N-aryl phthalimides.

Table 3: Comparison of Conventional vs. CSR-DES Synthesis of N-Aryl Phthalimides

| Parameter | Conventional Heating | Concentrated Solar Radiation (CSR) with DES |

| Energy Source | Electricity/Fossil Fuels | Solar Radiation |

| Solvent | Often organic solvents | Deep Eutectic Solvent (DES) |

| Catalyst | May be required | Often catalyst-free |

| Reaction Time | Hours | Minutes |

| Environmental Impact | Higher | Lower |

| Cost | Potentially higher | Lower (due to energy savings and inexpensive DES) |

Analytical Techniques for Structural Elucidation and Purity Assessment of N 4 Chlorophenyl Phthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phthalimide (B116566) Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(4-Chlorophenyl)phthalimide by mapping the chemical environments of its constituent protons and carbon atoms.

¹H NMR spectroscopy for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the phthalimide and the 4-chlorophenyl moieties. rsc.orgscispace.com The spectrum is characterized by a set of multiplets in the aromatic region, generally between δ 7.0 and 8.0 ppm.

The protons on the phthalimide ring typically appear as two distinct multiplets. One multiplet, integrating to two protons, can be observed around δ 7.94-7.98 ppm (dd, J = 5.4, 3.0 Hz) and another, also integrating to two protons, is found near δ 7.78-7.82 ppm (dd, J = 5.5, 3.1 Hz). rsc.orgscispace.com These correspond to the protons on the benzene (B151609) ring of the phthalimide group.

The protons of the 4-chlorophenyl group also produce characteristic signals. The spectrum shows two doublets, each integrating to two protons. One doublet appears around δ 7.51 (d, J = 8.5 Hz) and the other at approximately δ 7.43 (d, J = 8.5 Hz). scispace.com These signals represent the protons on the substituted phenyl ring.

¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.98 - 7.94 | dd | 5.4, 3.0 | 2H | Phthalimide-H |

| 7.82 - 7.78 | dd | 5.5, 3.1 | 2H | Phthalimide-H |

| 7.51 | d | 8.5 | 2H | 4-Chlorophenyl-H |

| 7.43 | d | 8.5 | 2H | 4-Chlorophenyl-H |

Note: Spectral data can vary slightly based on solvent and instrument frequency. rsc.orgscispace.com

The ¹³C NMR spectrum provides a detailed carbon framework of this compound. The carbonyl carbons of the phthalimide group are highly deshielded and appear at a characteristic downfield chemical shift, typically around δ 167.0 ppm. scispace.com The aromatic carbons of both the phthalimide and 4-chlorophenyl rings resonate in the range of δ 123 to 135 ppm.

Key signals include those for the quaternary carbons of the phthalimide ring, which are observed near δ 131.6 ppm, and the carbon atoms of the phthalimide ring bearing protons, which appear around δ 134.5 and 123.8 ppm. scispace.com For the 4-chlorophenyl ring, the carbon atom attached to the chlorine (C-Cl) shows a signal around δ 133.8 ppm, while the carbon attached to the nitrogen (C-N) is found near δ 130.2 ppm. The remaining carbons of the 4-chlorophenyl ring appear at approximately δ 129.3 and 127.6 ppm. scispace.com

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.0 | C=O (Phthalimide) |

| 134.5 | Aromatic CH (Phthalimide) |

| 133.8 | Aromatic C-Cl |

| 131.6 | Quaternary C (Phthalimide) |

| 130.2 | Aromatic C-N |

| 129.3 | Aromatic CH (4-Chlorophenyl) |

| 127.6 | Aromatic CH (4-Chlorophenyl) |

| 123.8 | Aromatic CH (Phthalimide) |

Note: Spectral data can vary slightly based on solvent and instrument frequency. scispace.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are instrumental in identifying the characteristic functional groups present in the this compound molecule.

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. The most prominent features are the strong absorptions corresponding to the carbonyl (C=O) groups of the phthalimide ring. These typically appear as two distinct bands due to asymmetric and symmetric stretching, observed around 1787 cm⁻¹ and 1712 cm⁻¹. researchgate.net

Other significant peaks include the C-N stretching vibration of the imide group, which is found near 1388 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations from both phenyl rings give rise to bands in the region of 1610-1495 cm⁻¹. researchgate.net The presence of the chlorine substituent is indicated by a C-Cl stretching band, which can be seen around 825 cm⁻¹. researchgate.net

FTIR Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1787 | Strong | C=O Asymmetric Stretch (Imide) |

| 1712 | Strong | C=O Symmetric Stretch (Imide) |

| 1610-1495 | Medium | C=C Aromatic Stretch |

| 1388 | Strong | C-N Stretch (Imide) |

| 825 | Medium | C-Cl Stretch |

Note: Peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, thin film). researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which provides further structural confirmation.

In APCI-MS analysis, this compound is typically ionized to produce a protonated molecule [M+H]⁺. Given the molecular formula C₁₄H₈ClNO₂, the expected monoisotopic mass is approximately 257.02 g/mol . The mass spectrum will show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio). chemguide.co.uk This results in two major peaks in the molecular ion region, one for [M+H]⁺ and another for [M+H+2]⁺, separated by two mass-to-charge units, with relative intensities of approximately 3:1. chemguide.co.uktandfonline.com

Fragmentation of the parent ion can also be observed. Common fragmentation pathways for related phthalimide structures involve the cleavage of the imide ring or loss of the substituent group, providing additional structural information. tandfonline.comresearchgate.nettandfonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar compounds. In the analysis of this compound, ESI-MS typically reveals the presence of the protonated molecule, [M+H]⁺.

One study reported the ESI-MS analysis of a compound identified as N-(4-Chlorophenyl)isoindoline-1,3-dione, which is an alternative name for this compound. scispace.com The analysis showed a prominent peak at a mass-to-charge ratio (m/z) of 258, which corresponds to the protonated molecule [C₁₄H₈ClNO₂ + H]⁺, confirming the molecular weight of the compound (257.67 g/mol ). scispace.comchemicalbook.com

The fragmentation of N-substituted phthalimides under mass spectrometry conditions, including techniques like electron ionization (EI) and ESI, often follows predictable pathways. xml-journal.netacs.orgnih.gov While specific ESI-MS fragmentation data for this compound is not detailed in the available literature, general fragmentation patterns for N-substituted phthalimides often involve the cleavage of the phthalimide group. xml-journal.netscispace.com Common fragmentation includes the loss of carbon monoxide (CO) and characteristic cleavages at the bond connecting the nitrogen atom to the substituted phenyl ring. xml-journal.net The phthalimide moiety itself can produce characteristic fragment ions at m/z 130 and 104. scispace.com

Table 1: ESI-MS Data for this compound

| Ion | Observed m/z | Interpretation |

| [M+H]⁺ | 258 | Protonated Molecule |

Data sourced from Khan, I. et al. (2018). scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the aromatic rings and the phthalimide structure.

N-arylphthalimides, in general, exhibit complex UV spectra due to the presence of multiple chromophores. beilstein-journals.org The absorption bands below 300 nm are typically assigned to π→π* transitions within the phthalimide and the N-aryl moieties. beilstein-journals.org The electronic transitions in these molecules are sensitive to the substitution on the imide nitrogen; for instance, N-arylphthalimides show different electronic behavior compared to N-alkylphthalimides. beilstein-journals.org

Table 2: UV-Vis Absorption Data for this compound

| Solvent | Absorption Maxima (λmax) |

| Methanol | 222 nm, 241 nm, 288 nm |

Data sourced from Srivastava, R. M. et al. (2019). researchgate.net

Reactivity and Reaction Mechanisms of N 4 Chlorophenyl Phthalimide

Oxidation Pathways Leading to Phthalimide (B116566) Derivatives

The oxidation of N-(4-Chlorophenyl)phthalimide and related N-substituted phthalimides can be a key transformation. While direct oxidation of the this compound is not extensively detailed in the provided literature, the oxidation of related phthalimide-derived structures highlights potential pathways. A notable example is the oxidation of hydroxylactams, which are reduced forms of imides, back to the corresponding phthalimides.

In a study focused on the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams), nickel peroxide (NiO₂) proved to be an effective reagent. mdpi.com This transformation is significant as it demonstrates the stability of the phthalimide core under oxidative conditions and provides a method to reverse inadvertent reductions. For instance, the hydroxylactam derived from a ribosyl-phthalimide was successfully oxidized back to the imide in an 81% isolated yield using NiO₂ in refluxing toluene. mdpi.com This suggests that if this compound were to be partially reduced, it could likely be restored to its original state via oxidation.

The table below summarizes the oxidation of a phthalimide-derived hydroxylactam.

| Substrate | Oxidizing Agent | Solvent | Reaction Time (h) | Product | Yield (%) | Reference |

| 5-hydroxylactam-derived riboside | Nickel Peroxide | Toluene (reflux) | 12 | Ribosyl phthalimide | 81 | mdpi.com |

| 5-hydroxylactam-derived riboside | PCC/SiO₂ | Dichloromethane | 8 | Ribosyl phthalimide | 60 | mdpi.com |

Furthermore, manganese complexes have been shown to catalyze the site-selective C-H oxidation of N-alkylamides and phthalimides using hydrogen peroxide as the oxidant. researchgate.net This indicates that under specific catalytic conditions, oxidation could potentially occur on the alkyl chain of N-alkylphthalimides, suggesting a pathway for functionalization. While this doesn't directly involve the 4-chlorophenyl group, it underscores the reactivity of the broader class of N-substituted phthalimides towards oxidation.

Reduction Reactions and Transformations of the Imide Group

The imide group of this compound is susceptible to reduction by various hydride reagents, leading to different transformation products depending on the reagent and reaction conditions.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for phthalimides. The reduction of N-alkylphthalimides with NaBH₄ in 2-propanol can yield an open-chain hydroxy-amide. sci-hub.se This intermediate can subsequently be cyclized to a phthalide (B148349) (a lactone) upon treatment with acetic acid, releasing the free amine. sci-hub.se This method provides a non-basic route for the deprotection of amines synthesized via the Gabriel synthesis.

The reactivity of hydride reagents varies significantly. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and is capable of reducing a wider range of functional groups, including amides and esters. orgchemres.orgescholarship.org Sodium cyanoborohydride (NaBH₃CN), on the other hand, is a weaker reducing agent than NaBH₄ and is selective for the reduction of imines. saskoer.ca The choice of reducing agent is therefore crucial for achieving selective transformations of molecules containing a phthalimide group alongside other reducible functionalities.

The following table compares the reactivity of common hydride reducing agents towards various carbonyl-containing functional groups, which is relevant for the selective reduction of phthalimides.

| Hydride Reagent | Aldehydes & Ketones | Esters & Acid Halides | Carboxylic Acids | Amides & Imides | Nitriles | Reference |

| LiAlH₄ | Yes | Yes | Yes | Yes | Yes | escholarship.org |

| NaBH₄ | Yes | Yes (slow) | No | No (slow) | No | sci-hub.seescholarship.org |

| NaBH₃CN | Yes (slow) | No | No | No | No | saskoer.ca |

The reduction of phthalimides can also lead to hydroxylactams (3-hydroxyisoindolin-1-ones) as stable intermediates. acs.org These compounds can be isolated and may undergo further reactions.

Nucleophilic Substitution Reactions on the 4-Chlorophenyl Moiety

The 4-chlorophenyl group of this compound is an electron-deficient aromatic ring due to the electron-withdrawing nature of both the chlorine atom and the phthalimide group. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). juniperpublishers.com

In SNAr reactions, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. dalalinstitute.com Subsequent departure of the chloride ion leads to the substituted product. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate.

While specific examples of SNAr on this compound are not detailed in the provided search results, the general principles of SNAr are well-established and applicable. For instance, nucleophiles such as alkoxides, amines, or thiolates could potentially displace the chloride. Microwave irradiation has been shown to significantly accelerate SNAr reactions, often leading to higher yields in shorter reaction times. cem.com

A relevant example is the SNAr of polyfluoroarenes, where a phthalimide group was successfully introduced onto the aromatic ring by reacting with a suitable precursor. mdpi.com This demonstrates the ability of the phthalimide moiety to be involved in SNAr, and by extension, the chlorophenyl ring in this compound should be reactive towards strong nucleophiles under appropriate conditions.

Hydrolysis Mechanisms of this compound and Related Imides (e.g., Acid-Catalyzed Hydrolysis)

The hydrolysis of the imide bond in this compound, typically under acidic or basic conditions, leads to the cleavage of the ring system to form phthalamic acid derivatives and ultimately phthalic acid and 4-chloroaniline (B138754). The mechanism of acid-catalyzed hydrolysis has been studied for related N-arylphthalimides and other similar cyclic imides.

Kinetic studies on the acid-catalyzed hydrolysis of N-(4-substituted arylthio)phthalimides and N-(4-substitutedaryl)succinimides have shown that the reaction often proceeds via an A-2 mechanism at low acid concentrations. tandfonline.comjcsp.org.pk In this bimolecular mechanism, the substrate is first protonated, followed by a rate-determining attack of a water molecule as a nucleophile. jcsp.org.pk

For N-arylphthalimides, the rate of hydrolysis is influenced by the concentration of the acid. Studies on N-(2'-methoxyphenyl)phthalimide and N-(4'-methoxyphenyl)phthalimide have shown that the observed pseudo-first-order rate constants increase with increasing HCl concentration, indicating a specific acid-catalyzed pathway. researchgate.net

At higher acid concentrations, a changeover from an A-2 to an A-1 mechanism can occur. tandfonline.com The A-1 mechanism is unimolecular and involves the slow, rate-determining dissociation of the protonated substrate to form a cationic intermediate, which then reacts rapidly with water.

The table below presents kinetic data for the acid-catalyzed hydrolysis of some N-arylphthalimides, illustrating the influence of the substituent on the reaction rate.

| Compound | Acid | Rate Constant (k) | Mechanism (at low acidity) | Reference |

| N-(2'-methoxyphenyl)phthalimide | HCl | k₀ = 6.74 × 10⁻⁷ s⁻¹, kH = 5.47 × 10⁻⁶ M⁻¹s⁻¹ | A-2 | researchgate.net |

| N-(4'-methoxyphenyl)phthalimide | HCl | k₀ = 12.2 × 10⁻⁷ s⁻¹, kH = 4.61 × 10⁻⁶ M⁻¹s⁻¹ | A-2 | researchgate.net |

| N-(4-chlorophenylthio)phthalimide | H₂SO₄, HClO₄, HCl | Rate varies with acid concentration | A-2 | tandfonline.comresearchgate.net |

| N-(4-chlorophenyl)succinimide | HCl, H₂SO₄, HClO₄ | Catalytic order: HCl > H₂SO₄ > HClO₄ | A-2 | jcsp.org.pk |

Intramolecular Cyclization and Cascade Reaction Pathways

This compound and its derivatives can serve as precursors in intramolecular cyclization and cascade reactions to construct more complex heterocyclic systems. These reactions often involve the generation of a reactive intermediate that subsequently undergoes a ring-closing step.

For instance, N-arylphthalimides can be involved in the synthesis of isoindolo[2,1-a]quinolone cores through intramolecular cyclization reactions. An aldol-type intramolecular cyclization of N-(2-acetylaryl)phthalimide under basic conditions has been reported to yield such structures. beilstein-journals.org Similarly, N-aryl-3-hydroxyisoindolinones, which can be derived from N-arylphthalimides, can undergo intramolecular electrophilic addition to a suitably positioned alkene on the N-aryl group to form isoindolo[2,1-a]quinolines. beilstein-journals.org

A metal-free denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones has been developed for the synthesis of N-aryl phthalimides. acs.org The proposed mechanism involves a ring-opening to a diazonium intermediate, nucleophilic attack by a cyanide source, and subsequent intramolecular cyclization to form the phthalimide ring. acs.org

Cascade reactions involving N-(arylthio)phthalimides have also been described. For example, an intramolecular annulation of N-(arylthio)phthalimides with alkynes catalyzed by AlCl₃ leads to the formation of 2,3-diarylbenzo[b]thiophenes through a process involving S-N bond cleavage, spirocyclization, and 1,2-sulfur migration. beilstein-journals.org

Radical-Mediated Reaction Studies

The phthalimide moiety is actively involved in a variety of radical-mediated reactions. This compound can potentially participate in such reactions, either through the generation of radicals from the phthalimide structure or by reacting with external radical species.

A significant area of research involves the use of N-(acyloxy)phthalimides as precursors for alkyl radicals under photoredox conditions. nih.gov These redox-active esters can undergo single-electron reduction followed by decarboxylation to generate alkyl radicals, which can then participate in cascade reactions. For example, an organophotoredox-catalyzed cascade radical annulation of 2-(allyloxy)arylaldehydes with N-(acyloxy)phthalimides has been developed to synthesize 3-alkyl substituted chroman-4-one scaffolds. nih.gov

The phthalimide N-oxyl radical (PINO•), generated in situ from N-hydroxyphthalimide (NHPI), is a highly reactive species capable of oxidizing a wide range of organic substrates. escholarship.org This radical plays a crucial role in many metal-free and metal-assisted oxidation reactions.

Furthermore, photochemical reactions of N-arylphthalimides can proceed through various pathways, including hydrogen abstraction and single-electron transfer (SET). irb.hr Irradiation of N-arylphthalimides can lead to intramolecular hydrogen abstraction, forming biradicals that can cyclize to yield benzazepinedione products. irb.hr

Palladium-catalyzed radical arylation of N-hydroxyphthalimides with triphenyl phosphites has also been reported, proceeding via C(sp²)-O bond cleavage and the formation of a phenyl radical. rsc.org This highlights another pathway for the functionalization of the phthalimide nitrogen through a radical mechanism.

The table below lists some radical-mediated reactions involving phthalimide derivatives.

| Phthalimide Derivative | Reaction Type | Key Intermediate(s) | Product Type | Reference |

| N-(acyloxy)phthalimide | Photoredox-catalyzed cascade annulation | Alkyl radical | Alkylated chroman-4-ones | nih.gov |

| N-hydroxyphthalimide | Oxidation | Phthalimide N-oxyl radical (PINO•) | Oxidized organic substrates | escholarship.org |

| N-arylphthalimide | Photochemical intramolecular H-abstraction | Biradical | Benzazepinediones | irb.hr |

| N-hydroxyphthalimide | Palladium-catalyzed radical arylation | Phenyl radical | N-aryloxyimides | rsc.org |

Computational Chemistry and Molecular Modeling Studies of N 4 Chlorophenyl Phthalimide

Molecular Docking Investigations on Biological Target Interactions

Molecular docking has been a pivotal tool in understanding how N-(4-Chlorophenyl)phthalimide derivatives fit into the active sites of various enzymes and receptors, predicting their binding affinities and modes of interaction. These studies have guided the synthesis of novel compounds with enhanced biological activities.

Ligand-Receptor Binding Profiles (e.g., DNA Methyltransferase 1 (DNMT1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2))

Computational studies have explored the interaction of phthalimide (B116566) derivatives with crucial cancer-related targets such as DNA Methyltransferase 1 (DNMT1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). In one such study, a library of forty-three phthalimide derivatives was evaluated through molecular docking to predict their binding affinities. redalyc.orgscielo.org.mxresearchgate.net

For DNMT1, the molecular docking analysis revealed that phthalimide derivatives, in general, exhibited a greater binding affinity than S-adenosyl-l-homocysteine (SAH), a known potent inhibitor of DNMT1. redalyc.orgresearchgate.net This suggests that the phthalimide scaffold is a promising backbone for the design of new DNMT1 inhibitors. However, the antiproliferative activity of these derivatives did not always correlate with their binding scores on DNMT1, indicating that other mechanisms of action might be at play. redalyc.orgresearchgate.net

With respect to VEGFR2, the docking studies showed that while some phthalimide derivatives could fit into the active site, none demonstrated a better binding score than the co-crystallized inhibitor, GIG. redalyc.orgscielo.org.mx Nevertheless, these compounds shared some common interactions within the VEGFR2 active site. redalyc.orgscielo.org.mx For instance, derivatives containing a 4-chlorophenyl group, such as 3-(4-chlorophenyl)-3-(5-methyl-1,3-dioxoisoindolin-2-yl) propanoic acid, were part of the evaluated series, showcasing the relevance of this substitution pattern in the exploration of VEGFR2 inhibition. redalyc.orgscielo.org.mx

| Compound Derivative | Target | Vina Score (kcal/mol) | Reference |

| 2-(1-([1,1'-biphenyl]-4-yl)-2-carboxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid (C-12) | DNMT1 | -9.4 | researchgate.net |

| 3-(4-chlorophenyl)-3-(5-methyl-1,3-dioxoisoindolin-2-yl) propanoic acid (E-6) | DNMT1 | -8.8 | redalyc.orgscielo.org.mx |

| 2-(1-(4-chlorophenyl)-2-carboxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid (C-7) | DNMT1 | -8.7 | redalyc.orgscielo.org.mx |

| S-adenosyl-l-homocysteine (SAH) (Reference) | DNMT1 | -7.9 | redalyc.orgresearchgate.net |

| GIG (Reference) | VEGFR2 | -10.4 | redalyc.orgscielo.org.mx |

| A series of Phthalimide derivatives | VEGFR2 | Ranged up to -8.6 | redalyc.orgscielo.org.mx |

Inhibition Studies with Acetylcholinesterase and Butyrylcholinesterase

The potential of phthalimide derivatives as inhibitors of cholinesterase enzymes, which are key targets in Alzheimer's disease, has been investigated. A series of 4-phthalimidobenzenesulfonamide derivatives were synthesized, and their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were evaluated. nih.govresearchgate.net

Among these, the derivative 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-chlorophenyl)benzenesulfonamide was synthesized and characterized. nih.govresearchgate.net While the study found that another derivative in the series was the most potent against AChE, the inclusion of the 4-chlorophenyl sulfonamide moiety highlights its compatibility with the phthalimide core for cholinesterase inhibition. nih.govresearchgate.netnih.gov Docking studies of the most active compound of the series revealed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.netnih.gov Another study on N-(p-substituted phenyl) phthalimides showed that the 4-chloro derivative exhibited inhibitory activity against both AChE and BChE. researchgate.net

Interactions with GABAA Receptor in Anticonvulsant Research

The GABAA receptor is a significant target for anticonvulsant drugs. Research into novel phthalimide derivatives has shown promise in this area. A study on a series of phthalimide-4,5-dihydrothiazole-amide derivatives identified a 4-chloro derivative, N-(4-chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxamide, as the most potent compound with no mortality in a pentylenetetrazole (PTZ)-induced seizure model. tandfonline.comresearchgate.netdergipark.org.trnih.gov

Molecular docking studies were conducted to understand the interaction between these derivatives and the GABAA receptor. tandfonline.comresearchgate.netdergipark.org.tr The results indicated that the 4-chloro derivative had the lowest binding energy, which correlated well with its high anticonvulsant activity. tandfonline.comresearchgate.net These findings suggest that the 4-chlorophenyl substitution is a key feature for potent interaction with the GABAA receptor within this class of compounds. tandfonline.comresearchgate.netdergipark.org.tr

Inhibition of bc1 Cytochrome in Antimalarial Studies

The cytochrome bc1 complex is a validated target for antimalarial drugs. While direct computational studies on this compound are not extensively documented for this target, research on related structures provides valuable clues. For instance, the antimalarial drug atovaquone, a known bc1 inhibitor, features a 4-chlorophenyl group that engages in important hydrophobic interactions with residues such as V146, I269, P271, M139, L275, M295, and F296 in the enzyme's active site. acs.orgresearchgate.net

Furthermore, studies on N-phenyl phthalimide derivatives have identified potent inhibitors of the Plasmodium falciparum cytochrome bc1 complex. acs.orgresearchgate.net The most active compound in one study, 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione, was shown to inhibit the bc1 complex, and molecular docking suggested its binding mode at the Qo site of the enzyme. acs.orgresearchgate.net These findings collectively underscore the significance of the substituted phenyl ring, including the 4-chlorophenyl moiety, for interaction with the cytochrome bc1 complex. acs.orgresearchgate.netresearchgate.net

Lipoxygenase (LOX) Inhibition Mechanisms

Lipoxygenases are enzymes involved in inflammatory processes, making them attractive targets for the development of anti-inflammatory drugs. While some studies have mentioned this compound in the context of its antioxidant properties, specific computational data on its interaction with LOX are limited.

However, research on other phthalimide analogs has provided insights into their potential as LOX inhibitors. A study on phthalimide derivatives bearing a 1,3,4-thiadiazole (B1197879) scaffold investigated their inhibitory activity against 15-lipoxygenase-1 (15-LOX-1). nih.gov Although these derivatives showed lower potency than the reference compound quercetin, molecular docking studies revealed that the most potent derivative formed four hydrogen bonds within the active site of the enzyme. nih.gov Separately, studies on 4-chlorophenyl-containing compounds, though not phthalimides, have identified potent 15-LOX inhibitors, suggesting the 4-chlorophenyl group can be a valuable component in the design of LOX inhibitors. nih.gov

Human Neutrophil Elastase (HNE) Inhibitory Activity

Human Neutrophil Elastase (HNE) is a serine protease implicated in various inflammatory diseases. Computational studies have been employed to investigate phthalimide derivatives as potential HNE inhibitors. One study focused on a series of nine phthalimide-based thiazoles. nih.govresearchgate.net The computational analysis of this series provided a consistent picture of the ligand-receptor interaction patterns. nih.govresearchgate.net While this particular study highlighted derivatives with 4-trifluoromethyl, 4-naphthyl, and 2,4,6-trichloro substituents as the most active, the general findings support the potential of the N-phenyl-substituted phthalimide scaffold for HNE inhibition. nih.govresearchgate.netwisdomlib.org The inhibitory activity was found to increase with more electron-accepting or sterically bulky groups on the phenyl ring. nih.gov

Topoisomerase II and Fibroblast Growth Factor Receptors (FGFRs) Interactions

Phthalimide derivatives are recognized for their potential as anticancer agents, often targeting key enzymes and receptors involved in cancer progression. unirioja.esresearchgate.netscielo.org.mx Among these targets, Topoisomerase II and Fibroblast Growth Factor Receptors (FGFRs) have been identified as relevant to the mechanism of action for this class of compounds. unirioja.esresearchgate.netscielo.org.mx

Topoisomerase II: This enzyme is crucial for managing DNA topology during replication and transcription, making it a prime target for cancer chemotherapy. acs.org Computational studies, such as molecular docking, have been employed to investigate how phthalimide derivatives, including this compound, might interact with the ATP-binding site or the DNA-cleavage complex of Topoisomerase II. unirioja.esresearchgate.netscielo.org.mx These studies help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. While the broader class of phthalimides is studied for Topoisomerase II inhibition, specific binding energy data for the N-(4-Chlorophenyl) derivative is often part of larger screening studies.

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases that play a significant role in cell proliferation, differentiation, and angiogenesis. researchgate.net Their dysregulation is implicated in various cancers. In silico studies have explored the interaction of phthalimide-based compounds with FGFRs. unirioja.esresearchgate.net Molecular docking simulations can predict the binding affinity and conformation of this compound within the ATP-binding pocket of FGFRs, providing a rationale for its potential anti-proliferative effects. These computational models are essential for guiding the design of more potent and selective FGFR inhibitors based on the phthalimide scaffold.

In Silico Approaches for Predictive Biological Activity Evaluation

In silico methods are critical for the early-stage evaluation of the biological potential of compounds like this compound, saving time and resources. These computational techniques predict a compound's activity against various biological targets.

Molecular docking is a primary tool used to predict the binding of a ligand to a receptor. For this compound and its analogs, docking studies have been performed against various enzymes and receptors to forecast their therapeutic potential. For instance, studies have evaluated phthalimide derivatives against targets like DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2), both significant in cancer research. unirioja.esresearchgate.net While a study showed that phthalimide derivatives, in general, had a greater affinity for DNMT1 than a known inhibitor, these in silico results did not always directly correlate with the experimental antiproliferative effects, suggesting that other mechanisms of action might be at play. unirioja.esresearchgate.net

Another study focusing on anti-inflammatory potential used docking to assess the interaction of a related compound with the COX-2 enzyme, confirming a higher binding energy score than the standard drug celecoxib, thereby providing a mechanistic hypothesis for its observed activity. mdpi.com Such predictive studies are valuable for prioritizing compounds for further experimental testing.

Table 1: Example of In Silico Biological Activity Prediction for a Phthalimide Derivative

| Compound/Ligand | Target Enzyme | Binding Energy (kcal/mol) | Finding |

|---|---|---|---|

| 17c* | COX-2 | -17.89 | Higher binding energy than celecoxib |

| Celecoxib (Reference) | COX-2 | -17.27 | Standard ligand for comparison |

*Note: Compound 17c is 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide, a related phthalimide derivative. mdpi.com

Theoretical Mechanistic Studies of Synthetic and Degradation Pathways

Computational chemistry, particularly methods like Density Functional Theory (DFT), offers profound insights into the mechanisms of chemical reactions. These theoretical studies can elucidate the pathways for both the synthesis and degradation of this compound.

Degradation Pathways: Understanding the degradation of a compound is crucial for assessing its environmental fate and stability. Theoretical models can simulate potential degradation pathways, such as hydrolysis of the imide ring. By calculating the energy barriers for different potential reactions, chemists can predict the most likely degradation products and the conditions under which degradation will occur. For instance, the stability of the C-N bond in the imide ring can be assessed under various pH conditions to predict its hydrolytic stability.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are essential for designing new, more potent derivatives.

In the context of this compound, QSAR studies would involve compiling a dataset of related phthalimide derivatives with their measured biological activities (e.g., anti-inflammatory, antimicrobial, or anticancer). researchgate.net Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are then calculated for each compound.

Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that links these descriptors to the observed activity. researchgate.net For example, a QSAR study on the hypolipidemic activity of N-substituted phthalimides might reveal that specific electronic properties of the N-aryl substituent are critical for activity. researchgate.net this compound has been included in such studies, which aim to reduce cholesterol and triglyceride levels. researchgate.net Another study noted the antioxidant activity (IC50) of this compound as 1.40 ± 0.06 mg/mL. researchgate.net Such models allow researchers to predict the activity of novel, unsynthesized phthalimide derivatives, thereby guiding synthetic efforts toward more promising candidates.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phthalic anhydride (B1165640) |

| Topoisomerase II |

| Fibroblast Growth Factor Receptors (FGFRs) |

| DNA methyltransferase 1 (DNMT1) |

| Vascular endothelial growth factor receptor 2 (VEGFR2) |

| 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide |

Advanced Research on Biological Activities and Mechanisms of Action of N 4 Chlorophenyl Phthalimide and Its Derivatives

Anticancer and Antiproliferative Activity

The phthalimide (B116566) moiety is a key pharmacophore in a number of compounds with potent anticancer and antiproliferative effects. Research into N-(4-Chlorophenyl)phthalimide and its derivatives has revealed a multifaceted approach to combating cancer cell growth and survival.

Molecular Mechanisms of Action: Enzyme and Receptor Modulation

Derivatives of this compound have been shown to exert their anticancer effects through the modulation of key enzymes and receptors involved in cancer progression. One notable mechanism is the inhibition of protein kinases, which are crucial for cellular signaling and growth.

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their kinase inhibitory potential. Among the synthesized compounds, derivative 4j exhibited low micromolar activity against the kinase AKT2/PKBβ. nih.gov The AKT signaling pathway is a major oncogenic pathway in various cancers, including glioma, and its inhibition is a key therapeutic strategy. nih.gov The ability of this compound derivatives to inhibit such crucial enzymes highlights their potential as targeted anticancer agents. nih.gov

| Compound | Target Enzyme | Activity |

| Pyrano[2,3-c]pyrazole derivative 4j | AKT2/PKBβ | Low micromolar inhibition |

This table summarizes the enzyme inhibitory activity of a representative this compound derivative.

Interference with Cellular Signaling Pathways Critical for Proliferation and Survival

The anticancer activity of this compound derivatives extends to their ability to interfere with critical cellular signaling pathways that govern cell proliferation and survival. The aberrant activation of these pathways is a hallmark of cancer. frontiersin.org

Research has demonstrated that derivatives of this compound can modulate key proliferation pathways, including the PI3K/Akt and STAT3 signaling cascades. nih.gov The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is frequently observed in cancer. Similarly, the STAT3 pathway is involved in cell proliferation, differentiation, and apoptosis, and its constitutive activation is linked to tumorigenesis. By interfering with these pathways, this compound derivatives can effectively halt the uncontrolled proliferation of cancer cells.

Role in Apoptosis Induction and Cell Cycle Progression Modulation

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. This compound and its derivatives have been shown to be potent inducers of apoptosis through various mechanisms.

One study on synthetic 1,3-thiazole incorporated phthalimide derivatives, including a para-chloro derivative, demonstrated their ability to induce apoptosis in human cancer cell lines. nih.gov These compounds were found to trigger both the intrinsic and extrinsic apoptotic pathways. nih.gov The intrinsic pathway, also known as the mitochondrial pathway, is initiated from within the cell, often in response to cellular stress. nih.gov

Furthermore, this compound derivatives can modulate the cell cycle, a tightly regulated process that governs cell division. A structural analog, 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560), was found to induce cell-cycle arrest at the G1 phase in human lung cancer cells. nih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation. nih.govnih.gov

| Compound/Derivative | Effect on Cell Cycle | Apoptosis Induction |

| 1,3-thiazole incorporated phthalimide (para-chloro derivative) | Not specified | Induces intrinsic and extrinsic pathways |

| 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560) | G1 phase arrest | No significant induction alone |

This table illustrates the effects of this compound derivatives on cell cycle progression and apoptosis.

Reactive Oxygen Species (ROS) Production and Mitochondrial Membrane Potential (MMP) Decline

The generation of reactive oxygen species (ROS) is a double-edged sword in cancer biology. nih.gov While moderate levels of ROS can promote cancer cell proliferation, excessive levels can induce oxidative stress and trigger cell death. nih.govmdpi.com

The compound 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560) has been shown to rapidly and dose-dependently induce the generation of ROS in human lung cancer cells. nih.gov This increase in ROS is directly linked to the induction of G1 cell-cycle arrest and growth inhibition. nih.gov

Mitochondria play a central role in both apoptosis and ROS production. mdpi.com A decline in the mitochondrial membrane potential (MMP) is a key indicator of mitochondrial dysfunction and an early event in the apoptotic cascade. Triterpenoid phthalimides have been shown to induce apoptosis accompanied by mitochondrial depolarization. nih.govimtm.czresearchgate.net This disruption of mitochondrial function is a critical component of their anticancer activity.

Evaluation against Specific Cancer Cell Lines (e.g., HeLa, 4T1, HepG2)

The efficacy of this compound derivatives has been evaluated against a range of cancer cell lines, demonstrating their broad-spectrum anticancer potential.

HeLa: While direct studies on this compound against HeLa cells were not prominent in the reviewed literature, related phthalimide derivatives have been investigated for their effects on this cell line. For instance, a novel hydrophilic/lipophilic photosensitizer, tetra-(4-carboxyphenoxy) phthalocyanine zinc (TαPcZn), was shown to arrest the cell cycle at the S phase in Bel-7402 cells, a human hepatocellular carcinoma line, suggesting potential activity in other carcinoma lines like HeLa. frontiersin.org

4T1: The 4T1 cell line is a murine mammary carcinoma model that is highly tumorigenic and metastatic, closely mimicking human breast cancer. wikipedia.orgnih.govcytion.comcytion.com Studies on this cell line are crucial for understanding the anti-metastatic potential of new compounds. nih.govmdpi.com

HepG2: The HepG2 cell line is derived from a human liver hepatocellular carcinoma and is widely used in cancer research and drug metabolism studies. nih.govtakarabio.com The antiproliferative potential of new thienylnicotinamidines has been evaluated against the growth of 60 cancer cell lines, including presumably HepG2, indicating the broad screening of such compounds. nih.gov

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

| Pyrano[2,3-c]pyrazoles | Glioblastoma cells | Growth inhibition |

| 1,3-thiazole incorporated phthalimides | MCF-7, MDA-MB-468, PC-12 | Cytotoxicity, Apoptosis induction |

| 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole | A549, H460, H358 (Lung cancer) | Growth inhibition, G1 arrest |

This table provides examples of the activity of this compound derivatives against various cancer cell lines.

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, phthalimide derivatives have demonstrated significant potential as antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens.

The core structure of phthalimide is recognized for its contribution to antimicrobial activity. derpharmachemica.commdpi.com Studies have shown that N-substituted phthalimides exhibit broad-spectrum inhibitory activity against various bacteria and fungi. derpharmachemica.comnih.govfrontiersin.orgresearchgate.net For instance, some novel N-substituted phthalimides have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli. derpharmachemica.com

In the realm of antifungal research, N-substituted phthalimides have been investigated for their efficacy against Candida species, which are common causes of opportunistic fungal infections. nih.govfrontiersin.orgresearchgate.netnih.gov One study found that N-butylphthalimide (NBP) was the most potent among six tested derivatives, inhibiting the growth and biofilm formation of both fluconazole-sensitive and resistant strains of Candida albicans and Candida parapsilosis. nih.govfrontiersin.org The antifungal mechanism of some phthalimide aryl esters has been linked to the disruption of ergosterol, a vital component of the fungal cell membrane. nih.gov

| Phthalimide Derivative | Target Organism(s) | Notable Activity |

| N-substituted phthalimides | Staphylococcus aureus, Escherichia coli | Significant antibacterial activity |

| N-butylphthalimide (NBP) | Candida albicans, Candida parapsilosis | Antifungal and anti-biofilm activity |

| Phthalimide aryl ester | Candida albicans | Antifungal activity via ergosterol disruption |

This table summarizes the antimicrobial and antifungal efficacy of selected phthalimide derivatives.

Antibacterial Activity

While extensive research has been conducted on the antibacterial properties of phthalimide derivatives, specific data on the activity of this compound against Escherichia coli and Staphylococcus mutans remains an area for further investigation. However, studies on closely related compounds provide insights into its potential efficacy. For instance, p-chloro-N-phenyl-4-nitrophthalimide has been reported to be highly effective at concentrations of 0.25% and 0.5% against a range of microorganisms, including E. coli and Staphylococcus aureus. ias.ac.in The presence of the chloro group in the para position is thought to contribute to this inhibitory action. ias.ac.in Further studies are needed to quantify the minimum inhibitory concentration (MIC) of this compound against these specific bacterial strains to fully understand its antibacterial spectrum.

Fungicidal Effects on Phytopathogens

This compound and its derivatives have demonstrated notable fungicidal activity against various plant pathogens. Research has highlighted the potential of these compounds in controlling devastating fungal diseases affecting crops.

Specifically, studies on a range of N-substituted phthalimides have revealed their efficacy against Alternaria solani, the causative agent of early blight in tomatoes and potatoes, and Botrytis cinerea, which causes grey mold on a wide variety of plants. nih.govnih.gov While the exact IC50 value for this compound is not explicitly detailed in the available literature, the broader class of N-substituted phthalimides shows significant promise. For example, N-vinylphthalimide and 8-[4-(phthalimide-2-yl) butyloxy] quinoline have been identified as highly active against B. cinerea and A. solani, with IC50 values of 7.92 μg/mL and 10.85 μg/mL, respectively. nih.gov These findings suggest that the phthalimide scaffold is a valuable starting point for the development of novel fungicides.

Anti-inflammatory and Immunomodulatory Effects

This compound and its derivatives have been investigated for their potential to modulate inflammatory responses through various mechanisms, including enzyme inhibition and effects on inflammatory models.

Inhibition of Lipoxygenase Enzymes

Mechanisms in Carrageenan-Induced Edema Models

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of new compounds. This compound has been evaluated in this model, demonstrating a 32% reduction in edema. usp.br Although in one study this result was not deemed statistically significant, it still indicates a measurable anti-inflammatory effect. usp.br The mechanism behind this effect is likely related to the inhibition of inflammatory mediators that are released in response to carrageenan injection.

| Compound | Edema Inhibition (%) | Reference |

|---|---|---|

| This compound | 32 | usp.br |

Inhibition of Human Neutrophil Elastase (HNE)

Human neutrophil elastase (HNE) is a serine protease involved in the degradation of extracellular matrix proteins and is implicated in various inflammatory diseases. Phthalimide derivatives have emerged as potential inhibitors of this enzyme. A study on phthalimide-based thiazoles identified a compound with a 4-chlorophenyl substituent (compound 4b) that exhibited inhibitory activity against HNE with an IC50 value of 35.19 µM. nih.gov This finding highlights the potential of the this compound scaffold in the design of novel HNE inhibitors.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Phthalimide-based thiazole with 4-chlorophenyl substituent (4b) | 35.19 | nih.gov |

Hypolipidemic and Hypocholesterolemic Properties

This compound has been investigated for its potential to lower lipid and cholesterol levels in the blood. A study on various arylphthalimides demonstrated that this compound significantly reduces both plasma cholesterol and triglyceride levels. researchgate.net

In this study, this compound was shown to decrease plasma cholesterol by 25% and triglycerides by 38%. researchgate.net This hypolipidemic effect suggests that this compound could be a candidate for the development of new treatments for hyperlipidemia.

| Compound | Cholesterol Reduction (%) | Triglyceride Reduction (%) | Reference |

|---|---|---|---|

| This compound | 25 | 38 | researchgate.net |

Regulation of Plasma Cholesterol and Triglyceride Levels

Research into the pharmacological effects of N-phenylphthalimide derivatives, a class of compounds to which this compound belongs, has identified significant hypolipidemic activity. Studies involving the administration of substituted N-phenylphthalimide derivatives to mice have demonstrated their capacity to lower both serum cholesterol and triglyceride levels. nih.gov One of the more potent analogues, o-(N-phthalimido)acetophenone, was found to reduce serum cholesterol by 57% after 16 days and triglyceride levels by 44% after 14 days in mice. nih.gov

The mechanism for this lipid-lowering effect appears to be multifaceted, involving the potential blockage of de novo lipid synthesis and an increase in the excretion of lipids. nih.gov Further investigations have shown that treatment with these compounds significantly reduces the cholesterol, triglyceride, and neutral lipid content within the lipoprotein fractions of the blood. nih.gov Structure-activity relationship studies have indicated that the nature of the substituent on the N-alkyl chain of phthalimide is a critical determinant of its biological activity. nih.gov For instance, within the N-phenyl substituted series, certain derivatives have shown greater activity than the clinically used hypolipidemic agent, clofibrate, under specific experimental conditions.

Table 1: Effect of a Representative N-Phenylphthalimide Derivative on Serum Lipids This table is generated based on data for o-(N-phthalimido)acetophenone, a potent derivative in the N-phenylphthalimide class.

| Parameter | Duration of Treatment | Percentage Reduction (%) | Reference |

|---|---|---|---|

| Serum Cholesterol | 16 days | 57% | nih.gov |

| Serum Triglycerides | 14 days | 44% | nih.gov |

Impact on High-Density Lipoprotein (HDL) Cholesterol Metabolism

The hypolipidemic effects of phthalimide derivatives also extend to the modulation of lipoprotein fractions, which includes High-Density Lipoprotein (HDL). Research has demonstrated that treatment with compounds such as o-(N-phthalimido)acetophenone leads to a significant reduction in the cholesterol and neutral lipid content across various lipoprotein fractions in rat blood. nih.gov While detailed mechanistic studies specifically on this compound's impact on HDL metabolism are limited, the broader class of phthalimide derivatives has been shown to influence lipoprotein receptor activity, which is a key component of HDL metabolism.

Anticonvulsant and Antiseizure Research

Efficacy in Animal Models of Seizure Induction (e.g., Pentylenetetrazole-Induced Seizures)

N-aryl derivatives of phthalimide have been synthesized and evaluated for their anticonvulsant properties, showing promise in preclinical models. nih.gov The pentylenetetrazole (PTZ)-induced seizure model, a standard test for screening potential antiepileptic drugs that act on generalized seizures, has been utilized to assess the efficacy of these compounds. nih.govmeliordiscovery.com In vivo screening data confirm that N-aryl phthalimide analogs possess the ability to protect against seizures induced by PTZ in mice. nih.govnih.gov

The anticonvulsant activity of these compounds is influenced by the lipophilicity and size of the N-aryl substituent. nih.gov Some of these derivatives have demonstrated potency greater than that of the reference drug, phenytoin. nih.gov The proposed mechanism of action for this class of compounds involves the inhibition of sodium channels. nih.gov Docking studies suggest that these phthalimide derivatives interact with residues in the inner pore of the NaV1.2 voltage-gated sodium channel, which is distinct from the interaction site of phenytoin. nih.govnih.gov

Table 2: Anticonvulsant Activity of Representative N-Aryl Phthalimide Derivatives in the PTZ Model Data represents the general findings for the N-aryl phthalimide class in protecting against pentylenetetrazole-induced seizures.

| Compound Class | Seizure Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| N-Aryl Phthalimides | Pentylenetetrazole (PTZ)-Induced Seizures | Protection against clonic and tonic seizures | Sodium channel (NaV1.2) blockade | nih.govnih.gov |

Analgesic and Antinoceptive Investigations

Mechanisms of Pain Modulation (e.g., Acetic Acid-Induced Abdominal Writhing)

N-substituted phthalimide analogues have been investigated for their analgesic properties using established preclinical pain models. researchgate.net The acetic acid-induced writhing test in mice is a common method for evaluating the peripheral analgesic activity of new chemical entities. nih.govplos.org The intraperitoneal injection of acetic acid induces a painful reaction by causing the release of endogenous inflammatory mediators, such as prostaglandins, which sensitize nociceptors (pain receptors). nih.gov This sensitization leads to characteristic behaviors known as "writhing," which includes abdominal contractions and stretching of the hind limbs. nih.gov